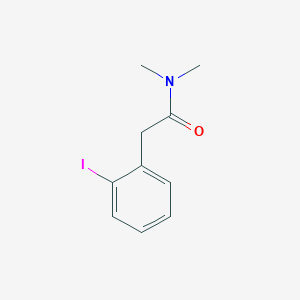

2-(2-Iodophenyl)-N,N-dimethylacetamide

説明

The compound “2-(2-Iodophenyl)-N,N-dimethylacetamide” is an amide derivative of 2-iodophenylacetic acid. The 2-iodophenyl group indicates that it has an iodine atom on the second carbon of the phenyl ring. The N,N-dimethylacetamide portion suggests that it has a carbonyl (C=O) group bonded to a nitrogen atom, which is further bonded to two methyl (CH3) groups .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with an iodine atom attached to the second carbon. This would be connected to a carbonyl group, which is then connected to a nitrogen atom. The nitrogen atom would have two methyl groups attached .Chemical Reactions Analysis

Amides, such as this compound, can undergo a variety of reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also participate in the formation of other amides through acyl substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As an amide, this compound would likely have a polar carbonyl group, which could result in hydrogen bonding. The presence of the iodine atom could make the compound relatively heavy and possibly increase its boiling and melting points .科学的研究の応用

Gas Separation Membranes

One application of this compound is in the development of poly(ether imide)s (PEIs) for gas separation membranes. The inherent properties of these polymers, such as solubility in polar solvents, thermal stability, and mechanical strength, make them suitable for high-performance applications in gas separation (Dinari, Ahmadizadegan, & Asadi, 2015).

Spectroscopy of Porphyrins

The compound has been utilized in the synthesis and spectroscopy of N-confused tetraphenylporphyrins (H2NCTPPs). These macrocycles, modified with various substituents, are studied for their absorption and fluorescence properties, which are essential for applications in materials science and catalysis (Shaw, Garrison, Alemán, Ziegler, & Modarelli, 2004).

Stabilization of Phenyl-Selenides

Another application is in the stabilization of phenyl-selenide ions in N,N-dimethylacetamide. This research is critical in understanding the reactivity and potential applications of selenides in organic synthesis (Ahrika, Auger, & Paris, 1999).

Synthesis of Organic Compounds

The compound is also used as a reagent in the synthesis of various organic compounds. This includes its use in high-temperature solution polymerization and as a solvent or reagent in various organic reactions (Le Bras & Muzart, 2018).

Photocatalytic CO2 Reduction

Research has been conducted on the use of N,N-dimethylacetamide in photocatalytic CO2 reduction. This is a significant area of research, particularly in the context of renewable energy and climate change mitigation (Kuramochi, Kamiya, & Ishida, 2014).

Synthesis of Heterocyclic Compounds

The compound is instrumental in the synthesis of heterocyclic compounds, such as furo[3,2-c]quinolin-4(5H)-one, through palladium-catalyzed cyclization. This process is crucial in pharmaceutical and agrochemical research (Lindahl, Carroll, Quinn, & Ripper, 2006).

Cellulosic Material Degradation

In the field of material science, this compound has been studied for its role in the degradation of cellulosic materials. Understanding this process is important for both the pulp and paper industry and in the development of bio-based materials (Potthast, Rosenau, Sixta, & Kosma, 2002).

Sulfamoylation of Hydroxyl Groups

It also finds application in the sulfamoylation of hydroxyl groups, a reaction relevant in organic synthesis and pharmaceutical chemistry (Okada, Iwashita, & Koizumi, 2000).

Analytical Chemistry and Drug Metabolism

In analytical chemistry and drug metabolism, this compound is quantified in pediatric plasma to understand its role as an excipient in intravenous formulations, which is critical for dosage and safety considerations (Rosser et al., 2023).

Organic Synthesis

Finally, it serves as a versatile agent in organic synthesis, including in reactions like N-acetylation of amines. Such reactions are fundamental in synthesizing a wide range of organic compounds, including pharmaceuticals (Chikkulapalli et al., 2015).

将来の方向性

生化学分析

Biochemical Properties

2-(2-Iodophenyl)-N,N-dimethylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it has been shown to impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of other substrates . This inhibition can result in the accumulation of certain metabolites, which may have downstream effects on cellular function and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects, such as increased oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response . At higher doses, it can cause toxic or adverse effects, including liver damage and impaired cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, some of which may have biological activity. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to proteins or other biomolecules, affecting its localization and accumulation . The distribution of the compound within different tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy.

特性

IUPAC Name |

2-(2-iodophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDRJYYNQKBYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512274 | |

| Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75117-26-9 | |

| Record name | 2-(2-Iodophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

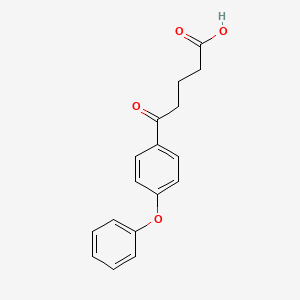

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

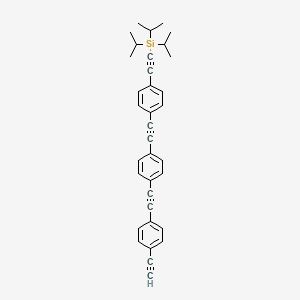

Feasible Synthetic Routes

Q1: Why is 2-(2-Iodophenyl)-N,N-dimethylacetamide a crucial intermediate in the synthesis of deuterium-labelled 4′-hydroxy diclofenac?

A1: this compound (4) plays a vital role in this specific synthetic route due to the iodine atom's reactivity. It undergoes an Ullmann coupling reaction with another key intermediate, 2,6-Dichloro-4-methoxyaniline (7). This reaction forms a carbon-carbon bond between the two molecules, ultimately leading to the formation of the diphenylamine structure present in diclofenac. The utilization of this specific intermediate allows for the incorporation of the desired deuterium labels from the starting material, five-deuterium-labelled phenyl acetic acid, into the final compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole](/img/structure/B1313343.png)